molecular formula C19H21ClN2O B8559921 N'-(4-Chlorocyclohexyl)-N,N-diphenylurea CAS No. 54916-23-3

N'-(4-Chlorocyclohexyl)-N,N-diphenylurea

Cat. No.: B8559921
CAS No.: 54916-23-3
M. Wt: 328.8 g/mol
InChI Key: ZMNBXRIYXRBJFL-UHFFFAOYSA-N
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Description

N'-(4-Chlorocyclohexyl)-N,N-diphenylurea is a urea derivative featuring a diphenylurea core substituted with a 4-chlorocyclohexyl group. Urea derivatives are prominent in medicinal chemistry due to their versatility in hydrogen bonding and structural adaptability, which enhance binding to biological targets . This compound is hypothesized to exhibit inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme overexpressed in cancers .

Properties

CAS No.

54916-23-3

Molecular Formula

C19H21ClN2O

Molecular Weight

328.8 g/mol

IUPAC Name

3-(4-chlorocyclohexyl)-1,1-diphenylurea

InChI

InChI=1S/C19H21ClN2O/c20-15-11-13-16(14-12-15)21-19(23)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2,(H,21,23)

InChI Key

ZMNBXRIYXRBJFL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

The pharmacological and chemical properties of N'-(4-Chlorocyclohexyl)-N,N-diphenylurea are contextualized below through comparisons with structurally or functionally related urea derivatives.

Structural and Functional Analogues

Table 1: Key Comparative Data
Compound Name Structure Features Target/Activity (IC₅₀ or Application) Key Reference
This compound Diphenylurea + 4-chlorocyclohexyl group IDO1 inhibition (hypothesized)
Compound 3g (IDO1 inhibitor) Diphenylurea + triazole-isopropyl linker IDO1 inhibition (IC₅₀: 1.73 ± 0.97 µM)
Sorafenib Diphenylurea + trifluoromethylphenyl group Multi-kinase inhibitor (VEGFR, RAF)
N'-(3-Chlorophenyl)-N,N-diphenylurea (CID 3819913) Diphenylurea + 3-chlorophenyl group Structural analogue (activity N/A)
N'-(4-Chlorophenyl)-N-cyclohexyl-N-isopropylurea Cyclohexyl-isopropyl + 4-chlorophenyl urea Unknown (structural similarity)

Analysis of Key Differences

IDO1 Inhibitors (e.g., Compound 3g):

  • Compound 3g, a diphenylurea-triazole hybrid, demonstrates potent IDO1 inhibition (IC₅₀: 1.73 µM) . Its isopropyl-triazole linker positions the urea core near IDO1's heme iron, enhancing binding affinity. In contrast, the 4-chlorocyclohexyl group in the target compound may improve hydrophobic interactions or reduce metabolic instability compared to triazole-containing derivatives. Molecular docking suggests that substituent proximity to the heme cofactor critically influences activity .

Kinase Inhibitors (e.g., Sorafenib): Sorafenib, a clinically approved diphenylurea derivative, inhibits kinases like VEGFR and RAF via its trifluoromethylphenyl group . While this compound lacks this moiety, its chloro-substituted cyclohexyl group may confer selectivity toward non-kinase targets like IDO1.

Chlorophenyl Analogues (e.g., CID 3819913):

  • The meta-chloro substitution in CID 3819913 alters electronic distribution compared to the para-chloro position in the target compound. Para-substitution often enhances steric complementarity in enzyme active sites, as seen in optimized IDO1 inhibitors .

Cyclohexyl-Isopropyl Ureas (e.g., N'-(4-Chlorophenyl)-N-cyclohexyl-N-isopropylurea): These compounds feature branched alkyl groups, which may increase lipophilicity and membrane permeability.

Stability and Reactivity

  • Recovery and Stability: N,N-Diphenylurea derivatives, including the target compound, exhibit high recovery rates (>92%) under reaction conditions, indicating robustness against degradation . This stability is advantageous for in vivo applications.
  • Synthetic Feasibility: The synthesis of similar compounds (e.g., compound 3g) involves coupling phenyl isocyanates with amine intermediates, followed by azide-alkyne cycloaddition for triazole formation . The target compound’s synthesis likely follows analogous routes, with chloro-substituted cyclohexylamine as a key intermediate.

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